molecular formula C20H16O3 B3954633 2-(4-hydroxyphenyl)-2,2-diphenylacetic acid

2-(4-hydroxyphenyl)-2,2-diphenylacetic acid

Cat. No.: B3954633
M. Wt: 304.3 g/mol
InChI Key: NVYDBMSBAHKKRE-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2,2-diphenylacetic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and two diphenyl groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-2,2-diphenylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzophenone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Another synthetic route involves the use of a Grignard reagent. In this method, 4-hydroxybenzophenone is reacted with phenylmagnesium bromide, followed by acidification to yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2,2-diphenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxybenzophenone, while reduction can produce 2-(4-hydroxyphenyl)-2,2-diphenylethanol.

Scientific Research Applications

2-(4-Hydroxyphenyl)-2,2-diphenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-2,2-diphenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the diphenyl groups can interact with hydrophobic regions of proteins and other macromolecules, affecting their function.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-2,2-diphenylacetic acid can be compared with other similar compounds, such as 4-hydroxyphenylacetic acid and 2-(4-hydroxyphenyl)propanoic acid. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 4-hydroxyphenylacetic acid is known for its role in the metabolism of certain amino acids, while 2-(4-hydroxyphenyl)propanoic acid has been studied for its potential anticancer properties.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2,2-diphenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-18-13-11-17(12-14-18)20(19(22)23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYDBMSBAHKKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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